![molecular formula C11H20N2O3 B1409030 2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic Acid CAS No. 1957145-59-3](/img/structure/B1409030.png)
2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic Acid
Overview
Description
2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic Acid, or 2-DMUCA, is an organic acid with a variety of applications in the scientific research field. It is a cyclic organic acid with a three-dimensional structure that is highly stable and resistant to oxidation and hydrolysis. 2-DMUCA is an important reagent in organic synthesis, being used as a catalyst, solvent, and reagent for the preparation of chiral compounds. It also has potential applications in the fields of medicinal chemistry and drug design.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Practical Synthesis for Pharmaceutical Use: The compound has been used in a practical and improved synthesis route for cariprazine, a drug used in the treatment of schizophrenia. This synthesis involves the facile preparation of 2-[4-(3,3-dimethylureido)cyclohexyl]acetic acid in a trans configuration, confirming its utility in pharmaceutical production (Chen et al., 2016).
Chemical Reactions and Properties
- Chemical Characterization and Reactivity: The reactivity of similar amino acid compounds, such as [1-(aminomethyl)cyclohexyl]acetic acid, has been studied in forming Schiff base ligands and metal ion compounds. These studies are crucial for understanding the chemical properties and potential applications of related compounds (Ikram et al., 2015).
- Cyclohexane Ring Configurations: Research on cyclohexane derivatives, including those similar to 2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic Acid, has shed light on the configurations of the cyclohexane ring, which is crucial for understanding the structural properties of these compounds (Desai & Hunter, 1936).
Photophysical and Catalytic Properties
- Photophysical Studies: The compound and its derivatives have been studied for their photophysical properties. For example, the photo-induced addition of acetic acid to cyclohexene derivatives has been explored, which is relevant for understanding the light-induced chemical reactions of similar compounds (Leong et al., 1973).
- Catalytic Reactions: Studies on the reactions of metal-ion complexes with hydrocarbons, including those involving cyclohexene derivatives, have provided insights into catalytic reactions and mechanisms, which are essential for industrial and pharmaceutical applications (Brown et al., 1977).
properties
IUPAC Name |
2-[4-(dimethylcarbamoylamino)cyclohexyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-13(2)11(16)12-9-5-3-8(4-6-9)7-10(14)15/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZGQVQWQAJXSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCC(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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